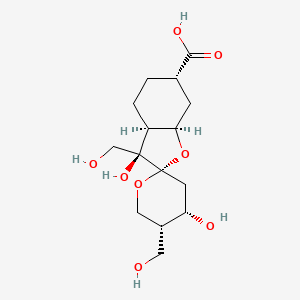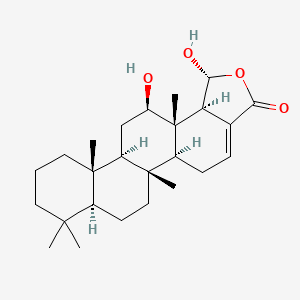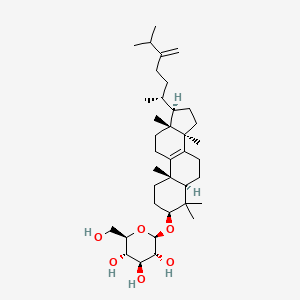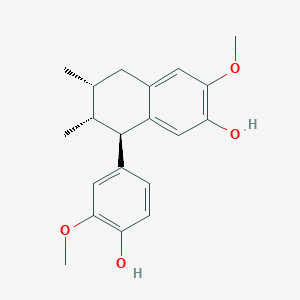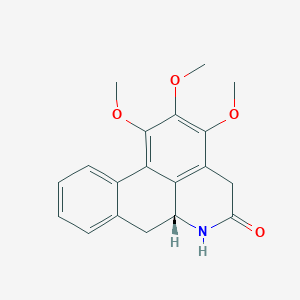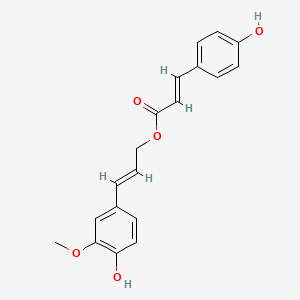
Siphonaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siphonaxanthin is a natural product found in Codium fragile, Avrainvillea nigricans, and other organisms with data available.
Applications De Recherche Scientifique
Anti-Cancer and Anti-Leukemia Properties
Siphonaxanthin, a keto-carotenoid found in green algae, has shown potential in cancer research, particularly in inhibiting the viability of human leukemia HL-60 cells through apoptosis induction. Its cellular uptake is higher compared to fucoxanthin, another similar compound, suggesting a stronger bioactivity in this context (Sugawara et al., 2014).
Anti-Obesity and Metabolic Effects
This compound has demonstrated significant effects in reducing adipogenesis, the process of forming fat cells, in preadipocyte cultures and in diabetic mice. It inhibits lipid accumulation and alters the expression of key genes involved in fat metabolism, suggesting a potential role in obesity management and metabolic health (Li et al., 2015).
Anti-Angiogenic Properties
Research has revealed that this compound exerts anti-angiogenic effects, which is the process of new blood vessel formation often associated with tumor growth and metastasis. Studies using human umbilical vein endothelial cells and rat aortic rings have shown that this compound can significantly suppress angiogenesis, hinting at its potential in cancer therapy (Ganesan et al., 2010).
Bioavailability and Tissue Distribution
Understanding the absorption, bioavailability, and distribution of this compound in the body is crucial for assessing its therapeutic potential. Studies indicate non-uniform accumulation in tissues and the presence of metabolites, particularly in stomach, intestine, liver, and adipose tissues. This information is vital for understanding its mechanisms of action and potential therapeutic applications (Li et al., 2020).
Antiviral Activity Against SARS-CoV-2
Recent studies have explored the potential of this compound in antiviral applications, particularly against SARS-CoV-2, the virus responsible for COVID-19. This compound has shown inhibitory activity against SARS-CoV-2 pseudovirus entry in vitro, suggesting a promising avenue for COVID-19 treatment and prevention (Yim et al., 2021).
Propriétés
Formule moléculaire |
C40H56O4 |
|---|---|
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-1-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |
InChI |
InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1 |
Clé InChI |
SUCKEYMKNGZJHK-ZARIWKGHSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/CO |
SMILES |
CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO |
Synonymes |
siphonaxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



